molecular formula C18H21NO3 B3271625 N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide CAS No. 55161-43-8

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide

Cat. No.: B3271625
CAS No.: 55161-43-8
M. Wt: 299.4 g/mol
InChI Key: DEDVNVYYSDSJKN-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-3-phenylmethoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a phenylmethoxy substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. The compound features an ethyl linker connecting the acetamide group to the substituted phenyl ring. Its molecular formula is C₁₈H₂₁NO₃, with a molecular weight of 299.36 g/mol.

Properties

IUPAC Name

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14(20)19-11-10-15-8-9-17(21-2)18(12-15)22-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDVNVYYSDSJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide typically involves the reaction of 4-methoxy-3-phenylmethoxybenzaldehyde with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process can be summarized as follows:

    Step 1: Condensation of 4-methoxy-3-phenylmethoxybenzaldehyde with ethylamine to form the intermediate.

    Step 2: Acetylation of the intermediate using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-[2-(4-hydroxy-3-phenylmethoxyphenyl)ethyl]acetamide.

    Reduction: Formation of N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]amine.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammation and pain signaling.

Comparison with Similar Compounds

Structural Analogues in Melatonergic Ligands

UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
  • Structure: Contains a 3-methoxy-substituted phenyl ring and a non-substituted phenyl ring linked via an aminoethyl group.
  • Key Differences : Lacks the phenylmethoxy group present in the target compound.
  • Pharmacology : MT2-selective partial agonist with demonstrated sleep-inducing and anxiolytic effects in rodents. Improved metabolic stability compared to earlier derivatives due to halogen-free substituents .
  • Comparative Insight : The target compound’s phenylmethoxy group may enhance lipophilicity but reduce metabolic stability compared to UCM765’s simpler substituents.
UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide)
  • Structure : Features bromo and fluoro substituents on aromatic rings.
  • Key Differences : Halogen atoms (Br, F) improve metabolic stability by resisting oxidative degradation.
  • Pharmacology: Exhibits antinociceptive and anxiolytic properties.

Antimicrobial and Antifungal Analogues

N-(2-(1H-Indol-3-yl)ethyl)acetamide
  • Structure : Contains an indole ring instead of a substituted phenyl ring.
  • Key Differences : Indole moiety enhances interaction with microbial targets.
  • Pharmacology : Active against Ralstonia solanacearum (causing plant wilt), with MIC values <10 µg/mL .
  • Comparative Insight : The target compound’s phenylmethoxy group may reduce antimicrobial potency compared to indole-containing derivatives but improve stability in acidic environments.
2-(4-Chloro-3-methylphenoxy)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
  • Structure: Includes a chloro-methylphenoxy group and sulfamoyl phenyl moiety.
  • Key Differences : Sulfamoyl group enhances water solubility.
  • Pharmacology : Demonstrated antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL).
  • Comparative Insight : The target compound’s lack of a sulfamoyl group may limit solubility but reduce toxicity risks associated with sulfonamides .

Physicochemical and Metabolic Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Water Solubility (mg/mL) Metabolic Stability
Target Compound 299.36 4-OCH₃, 3-OCH₂Ph 3.2 0.12 Moderate
UCM765 300.38 3-OCH₃, Ph 2.8 0.45 High
UCM924 377.24 3-Br, 4-F 3.5 0.08 Very High
N-(2-(1H-Indol-3-yl)ethyl)acetamide 202.25 Indole 1.9 1.20 Low
2-(4-Chloro-3-methylphenoxy)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide 458.96 Cl, CH₃, SO₂N 4.1 0.03 Moderate

Notes:

  • Halogenated analogues (e.g., UCM924) exhibit superior metabolic stability due to resistance to cytochrome P450 oxidation .

Receptor Binding and Selectivity

  • Melatonin Receptor Affinity :
    • UCM765 and UCM924 show MT2 selectivity (Ki <50 nM for MT2 vs. >200 nM for MT1) .
    • The target compound’s bulky phenylmethoxy group may sterically hinder MT2 binding, shifting selectivity toward MT1 or other targets.
  • Antimicrobial Targets :
    • Indole-based acetamides (e.g., N-(2-(1H-Indol-3-yl)ethyl)acetamide) target bacterial membrane integrity, while sulfamoyl derivatives inhibit folate synthesis .

Biological Activity

N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Synthesis

The structure of this compound includes multiple functional groups, notably methoxy and acetamide linkages, which contribute to its reactivity and biological activity. The molecular formula is C18_{18}H23_{23}NO3_3, with a molecular weight of approximately 303.38 g/mol.

The synthesis typically involves several steps:

  • Formation of the phenolic compound : This may include the reaction of methoxybenzene derivatives with appropriate reagents.
  • Acetamide formation : The introduction of the acetamide group can be achieved through acylation reactions involving acetic anhydride or acetyl chloride.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study reported an IC50_{50} value of 3.1 µM against the MCF-7 breast cancer cell line, demonstrating selective cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50_{50} (µM)Reference
MCF-73.1
HCT1165.3
HEK2934.0

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in cell proliferation and survival pathways, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

In a recent investigation, researchers synthesized several derivatives of this compound to evaluate their biological activities. The study highlighted that modifications to the methoxy groups significantly influenced antiproliferative efficacy, with some derivatives showing enhanced activity against resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide
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N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide

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